molecular formula C14H34N2O15S B017316 Spectinomycin sulfate tetrahydrate CAS No. 64058-48-6

Spectinomycin sulfate tetrahydrate

Cat. No. B017316
CAS RN: 64058-48-6
M. Wt: 332.35 g/mol
InChI Key: UNFWWIHTNXNPBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spectinomycin sulfate tetrahydrate, like other complex molecules, undergoes a multifaceted synthesis process. While specific research directly focusing on Spectinomycin sulfate tetrahydrate's synthesis was not found, insights can be gathered from the synthesis of related glycopeptide antibiotics and marine cyclopeptides, which showcase advanced methodologies in antibiotic synthesis. For instance, the total syntheses of vancomycin-related glycopeptide antibiotics illustrate the organic chemistry advancements enabling the preparation of complex molecules and analogues designed to overcome bacterial resistance (Okano, Isley, & Boger, 2017). Similarly, the synthesis and bioactivity of ilamycins/rufomycins and cyclomarins, marine cycloheptapeptides, demonstrate the potential of natural and synthetic derivatives in antibiotic development (Kazmaier & Junk, 2021).

Molecular Structure Analysis

The molecular structure of Spectinomycin sulfate tetrahydrate is pivotal in understanding its function and interactions. While direct studies on this compound's molecular structure were not identified, the structural analysis of related antibiotics provides valuable insights. For instance, the chemical and biological explorations of the CC-1065 and duocarmycin family reveal how molecular structure impacts biological activity, offering a paradigm for studying Spectinomycin sulfate tetrahydrate's structure (Ghosh, Sheldrake, Searcey, & Pors, 2009).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of Spectinomycin sulfate tetrahydrate is essential for its application in scientific research. Although specific reactions involving Spectinomycin sulfate tetrahydrate were not detailed, the study of bacteriocins from Bifidobacterium spp. and their application in foods and pharmaceuticals highlights the relevance of chemical properties in antimicrobial activity (Martinez et al., 2013). This research can guide investigations into the chemical behavior of Spectinomycin sulfate tetrahydrate.

Physical Properties Analysis

The physical properties of Spectinomycin sulfate tetrahydrate, such as solubility, melting point, and stability, are crucial for its handling and application in research. While direct data on these properties were not obtained, the general principles of antibiotic synthesis and characterization provide a framework for analyzing these aspects (Nishida, Stephanopoulos, & Westerberg, 1981).

Chemical Properties Analysis

The chemical properties, including reactivity, bonding, and interactions with other compounds, define Spectinomycin sulfate tetrahydrate's utility in scientific studies. Research on the synthesis and activities of silver nanoparticles, for example, demonstrates the importance of understanding chemical properties for the development of antimicrobial agents (Sharma, Yngard, & Lin, 2009), which can inform studies on Spectinomycin sulfate tetrahydrate.

Scientific Research Applications

One of the significant developments in this domain is the creation of spectinamides, a new class of semisynthetic anti-tuberculosis agents that show promising antitubercular activity (Lee et al., 2014)(Lee et al., 2014). Furthermore, trospectomycin sulfate, a derivative of spectinomycin, demonstrates enhanced activity against aerobic microorganisms, including Neisseria gonorrhoeae (Barry, Jones, & Thornsberry, 1989)(Barry et al., 1989).

Spectinomycin's broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it an attractive starting material for chemical modification (Maier et al., 1981)(Maier et al., 1981). It has been used effectively in treating gonorrhea, especially as an alternative for penicillin-allergic patients (Holloway, 2020)(Holloway, 2020), and is recommended as an alternative antimicrobial in CDC treatment guidelines for uncomplicated gonococcal infection (Bala, Ray, & Salhan, 2005)(Bala et al., 2005).

Moreover, spectinomycin inhibits bacterial protein synthesis by blocking the translocation of messenger RNA and transfer RNAs on the ribosome (Borovinskaya et al., 2007)(Borovinskaya et al., 2007). It also finds application in veterinary medicine for treating various infections in animals (Huang et al., 2016)(Huang et al., 2016).

Safety And Hazards

Spectinomycin sulfate tetrahydrate may cause allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye .

properties

IUPAC Name

sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZDRKHRQYPQDZ-SACNDDTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34N2O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00982498
Record name Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00982498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spectinomycin sulfate tetrahydrate

CAS RN

64058-48-6
Record name Spectinomycin sulfate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00982498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECTINOMYCIN SULFATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS91P54918
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
AS Amin - Benha Journal of Applied Sciences, 2023 - journals.ekb.eg
… It is determined by preparing five concentrations of spectinomycin sulfate tetrahydrate (6.72, 10.08, 13.44, 16.8 and 20.16 mg/ml) and lincomycin hydrochloride (2.513, 3.7695, 5.026, …
Number of citations: 4 journals.ekb.eg
H Yan, P Xu, H Huang, J Qiu - Chemical Papers, 2009 - degruyter.com
… Spectinomycin sulfate tetrahydrate was obtained from Pharmacia (Peapack, NJ, USA). Fermentation broth of spectinomycin was provided by Zhejiang Jinhua Kangenbei …
Number of citations: 6 www.degruyter.com
K Tsuji, KM Jenkins - Journal of Chromatography A, 1985 - Elsevier
… Approximately 25 mg of spectinomycin dihydrochloride pentahydrate reference standard or 30 mg of spectinomycin sulfate tetrahydrate reference standard were accurately weighed “as …
Number of citations: 37 www.sciencedirect.com
CS Eidson, P Villegas, SH Kleven - Poultry Science, 1975 - Elsevier
… A combination of spectinomycin dihydrochloride pentahydrate and lincomycin hydrochloride monohydrate as well as spectinomycin sulfate tetrahydrate were found to be compatible …
Number of citations: 12 www.sciencedirect.com
AA Sivakov, AI Evseenkova - 2015 - agris.fao.org
… Active ingredients of the drug are antibiotics norfloxacini nicotinas, spectinomycin sulfate tetrahydrate and gentamicini sulfas.The drug is dissolved in the distilled water (one dose in 50 …
Number of citations: 0 agris.fao.org
CS Eidson, SH Kleven - Poultry Science, 1976 - Elsevier
… Antibiotics such as spectinomycin pentahydrate or lincomycin hydrochloride monohydrate and spectinomycin sulfate tetrahydrate were used in combination with the HVT and fowl pox …
Number of citations: 6 www.sciencedirect.com
G Rasschaert, J Michiels, D Arijs, C Wildemauwe… - Journal of Food …, 2012 - Elsevier
… isolates showing resistance to ampicillin, streptomycin, tetracycline, sulfonamide, trimethoprim-sulfonamide, and lincomycin hydrochloride and spectinomycin sulfate tetrahydrate was …
Number of citations: 24 www.sciencedirect.com
RC THOMAS, EL FRITZEN - The Journal of Antibiotics, 1985 - jstage.jst.go.jp
Results and Discussion The sensitivity of spectinomycin to both acid and base has been an important consideration in developing methodology for modification of this antibiotic. In the …
Number of citations: 4 www.jstage.jst.go.jp
K Stypulkowska, A Blazewicz, A Brudzikowska… - … of Pharmaceutical and …, 2015 - Elsevier
… 222 g + 444 g/1000 g, respectively (Sample A), and solution for injection containing 50 mg/ml of lincomycin hydrochloride hydrate and 100 mg/ml of spectinomycin sulfate tetrahydrate (…
Number of citations: 30 www.sciencedirect.com
N YOSHIMURA, S MATSUI, T HAMASHIMA… - Transplantation, 1989 - journals.lww.com
… Tadamitsu Kishimoto), which was maintained in RPMI 1640 medium supplemented with 10% FCS, anti-PPLO (tylocine 60 pg/ml), spectinomycin sulfate tetrahydrate (500 pg/ml) and 1 U/…
Number of citations: 99 journals.lww.com

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